molecular formula C10H10N4O B3192660 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 64299-25-8

4-Amino-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B3192660
CAS RN: 64299-25-8
M. Wt: 202.21 g/mol
InChI Key: PGDXMTKTBDTPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Silver-Mediated [3 + 2] Cycloaddition : N-isocyanoiminotriphenylphosphorane reacts with terminal alkynes to form pyrazoles .
  • One-Pot Condensations : Ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which, upon oxidation, yield pyrazoles .
  • Cu-Catalyzed Aerobic Oxidative Cyclization : β,γ-unsaturated hydrazones undergo cyclization to produce various pyrazole derivatives .

Chemical Reactions Analysis

  • Arylation : It can undergo N-arylation with aryl halides using copper powder as a catalyst .
  • Cyclization : Cyclization reactions yield different pyrazole derivatives, depending on the reaction conditions and substrates .
  • Hydrogen Transfer : Ruthenium-catalyzed hydrogen transfer of 1,3-diols with arylhydrazines provides 1,4-disubstituted pyrazoles .

properties

CAS RN

64299-25-8

Product Name

4-Amino-1-phenyl-1H-pyrazole-3-carboxamide

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C10H10N4O/c11-8-6-14(13-9(8)10(12)15)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)

InChI Key

PGDXMTKTBDTPEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)N)N

Origin of Product

United States

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